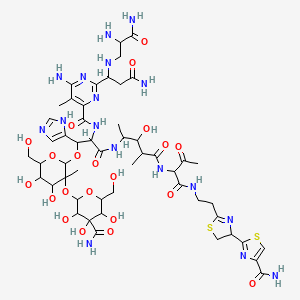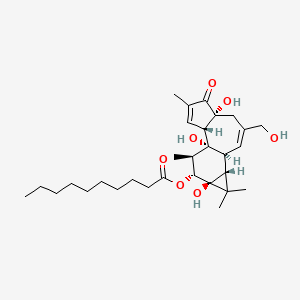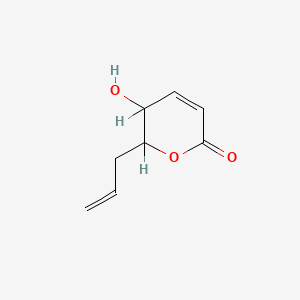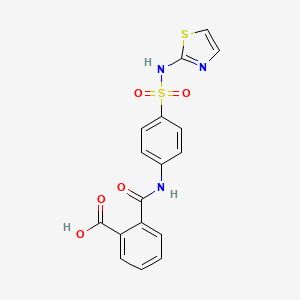
Phthalylsulfathiazole
Overview
Description
Phthalylsulfathiazole, also known as sulfathalidine, belongs to the group of drugs called sulfonamides . It is a broad-spectrum antimicrobial that can treat different types of infections including intestinal .
Synthesis Analysis
The synthesis of this compound involves heating phthalic acid anhydride with sulfathiazole . Another method involves the reaction between this compound (H2PST), in alkaline aqueous solution, and cobalt (II) nitrate .Molecular Structure Analysis
This compound has a molecular formula of C17H13N3O5S2 and a molar mass of 403.43 g/mol . It incorporates 2-carboxybenzamido and 1,3-thiazol-2-yl moieties .Chemical Reactions Analysis
The reaction between this compound (H2PST), in alkaline aqueous solution, and cobalt (II) nitrate led to a pink solid, [Co (PST) (H2O) 4] (1), which was characterized by elemental and thermogravimetric analysis; FT-IR, Raman and diffuse reflectance spectra .Physical And Chemical Properties Analysis
This compound has a molecular weight of 403.4 g/mol and a molecular formula of C17H13N3O5S2 . It is a sulfonamide, a member of 1,3-thiazoles, a dicarboxylic acid monoamide and a sulfonamide antibiotic .Scientific Research Applications
Effectiveness in Chronic Ulcerative Colitis
Phthalylsulfathiazole has been identified as an effective treatment for chronic ulcerative colitis, showing significant therapeutic results through the action of sulfonamide compounds against coliform organisms alongside standard supportive measures. The combination of this compound with penicillin has been explored, highlighting the evolving understanding of antibacterial agents in the treatment of this condition since the early studies of Fleming and others Streicher, M. (1947).
Stability and Hydrolysis
The hydrolysis of this compound at elevated temperatures was studied to understand its stability in solution. The research found similarities in the pH-rate profile to phthalamic acid in acidic regions, providing insights into the drug's behavior under different conditions, which is crucial for its storage and pharmaceutical application Nogami, H., Hasegawa, J., Matsuoka, T., Rikihisa, T. (1968).
Growth and Reproduction in Rats
A study on the effects of this compound on growth and reproduction in rats fed a soybean protein ration indicated no depression in growth and an improvement in reproductive performance. This research contributes to the understanding of this compound's safety profile in nutritional studies and its potential impact on growth and developmental outcomes Schultze, M. (1950).
Prophylaxis in Travelers’ Diarrhea
This compound was evaluated as a prophylactic agent against travelers’ diarrhea in a double-blind study among American college students in Mexico City. It demonstrated efficacy in reducing the incidence of moderate or severe diarrhea, suggesting its potential as a preventive measure in similar contexts Kean, B., Schaffner, W., Brennan, R. (1962).
Mechanism of Action
Target of Action
Phthalylsulfathiazole, also known as sulfathalidine, is a broad-spectrum antimicrobial drug that belongs to the group of drugs called sulfonamides . The primary target of this compound is the enzyme dihydropteroate synthetase .
Mode of Action
The mechanism of action of this compound depends on competitive antagonism with para-aminobenzoic acid (PABA) and inhibition of dihydropteroate synthetase activity . This inhibition leads to impaired synthesis of dihydrofolic acid and, as a result, its active metabolite necessary for the synthesis of purine and pyrimidine .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of folic acid. By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine .
Pharmacokinetics
This compound is a derivative of sulfathiazole in which the phthalic acid substitution on the aniline nitrogen prevents it from being absorbed into the bloodstream from the gut . This characteristic makes this compound particularly effective for treating gastrointestinal infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By interfering with the synthesis of nucleic acids in bacteria, this compound prevents bacterial replication and growth .
Action Environment
The action of this compound is primarily in the gastrointestinal tract, where it is used to treat various types of infections including dysentery, colitis, and gastroenteritis . The drug’s efficacy and stability can be influenced by factors such as pH and the presence of other substances in the gut.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phthalylsulfathiazole plays a significant role in biochemical reactions. Its mechanism of action depends on competitive antagonism with para-aminobenzoic acid and inhibition of dihydropteroate synthetase activity . This leads to impaired synthesis of dihydrofolic acid and, as a result, its active metabolite necessary for the synthesis of purine and pyrimidine .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, a vital component for DNA, RNA, and protein production . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It competes with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the enzyme’s activity, leading to impaired synthesis of dihydrofolic acid and its active metabolite, which are necessary for the synthesis of purine and pyrimidine .
Metabolic Pathways
This compound is involved in the anileridine action pathway . It is a primary metabolite, which means it is metabolically or physiologically essential .
Transport and Distribution
It is known that this compound is a derivative of sulfathiazole in which the phthalic acid substitution on the aniline nitrogen prevents it from being absorbed into the bloodstream from the gut .
Subcellular Localization
Given its mechanism of action, it is likely to be found where the enzyme dihydropteroate synthetase is located, which is in the cytoplasm of bacterial cells .
Properties
IUPAC Name |
2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMSWVPMRUJMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63868-70-2 (mono-hydrochloride salt) | |
| Record name | Phthalylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023470 | |
| Record name | Phthalylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-73-4 | |
| Record name | Phthalylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phthalylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phthalylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6875L5852V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phthalylsulfathiazole exert its antibacterial effect?
A1: this compound acts as a bacteriostatic agent, primarily targeting bacteria in the gastrointestinal tract. It functions as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [] Folic acid is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, this compound inhibits bacterial growth and proliferation. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C17H13N3O5S2, and its molecular weight is 403.43 g/mol. [, ]
Q3: What spectroscopic techniques have been employed to characterize this compound?
A3: Researchers have utilized various spectroscopic methods to analyze this compound, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule. Studies have used IR spectroscopy to identify characteristic absorption bands associated with specific bonds, such as N-H, C=O, and S=O, confirming the presence of these functional groups in this compound. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Researchers have employed UV-Vis spectroscopy to study the absorption characteristics of this compound and its metal complexes, providing valuable information about their electronic structures. []
Q4: Has the stability of this compound been investigated under various conditions?
A4: Yes, research indicates that the hydrolysis of this compound is influenced by pH and temperature. [] In acidic conditions, its hydrolysis resembles that of phthalamic acid. At elevated temperatures (60°C), the hydrolysis rate increases, with the reaction rate being proportional to hydroxide ion concentration in alkaline environments. [] These findings highlight the importance of considering pH and temperature during formulation and storage to maintain the stability and efficacy of the drug.
Q5: Does this compound exhibit any catalytic properties?
A5: Research suggests that this compound can act as a corrosion inhibitor for mild steel in acidic solutions. Studies have shown that it effectively reduces the corrosion rate of mild steel in 1N HCl solution. [] This inhibition is attributed to its adsorption onto the metal surface, forming a protective layer that hinders the corrosive attack by HCl. []
Q6: Have computational methods been used to study this compound?
A6: While the provided abstracts don't explicitly detail computational studies on this compound, computational chemistry could be valuable for exploring its properties. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide insights into its binding interactions with targets, conformational flexibility, and the relationship between its structure and biological activity.
Q7: How do structural modifications of this compound influence its activity?
A7: While the provided research doesn't extensively cover SAR studies specific to this compound, it does offer insights into the impact of structural modifications on the activity of related sulfonamides. For instance, the addition of a phthalyl group to sulfathiazole results in this compound, which exhibits lower systemic absorption compared to sulfathiazole due to its limited solubility and absorption in the gastrointestinal tract. [, ] This modification allows for localized action in the gut, making it suitable for treating intestinal infections.
Q8: What are some formulation strategies to enhance this compound's stability or bioavailability?
A8: Research highlights the susceptibility of this compound to hydrolysis, particularly in alkaline conditions. To enhance its stability, formulation strategies could involve:
- pH Adjustment: Formulating the drug in a slightly acidic environment could potentially minimize hydrolysis and improve stability. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: this compound is designed for minimal systemic absorption. Research demonstrates that after oral administration, a large portion of the drug remains in the gastrointestinal tract, limiting its concentration in the blood and other tissues. [, ] This localized action contributes to its efficacy against gut bacteria while minimizing systemic side effects. A small amount of the drug that is absorbed is rapidly excreted by the kidneys. []
Q10: How does the low systemic absorption of this compound impact its clinical use?
A10: The low systemic absorption of this compound makes it suitable for treating localized intestinal infections while minimizing the risk of systemic toxicity. [, ] This targeted action allows for effective treatment with minimal impact on other organ systems.
Q11: Are there animal models used to study the efficacy of this compound?
A11: While the provided abstracts don't specifically mention animal models for this compound efficacy, research does utilize animal models to investigate the effects of related sulfonamides. For instance, studies have examined the impact of succinylsulfathiazole on wound healing in dogs undergoing bowel surgery. [, ] These types of studies highlight the value of animal models in understanding the effects of sulfonamides on various physiological processes.
Q12: What are the known mechanisms of resistance to this compound?
A12: Although the provided research doesn't explicitly detail resistance mechanisms for this compound, it's important to note that bacterial resistance to sulfonamides, in general, is a concern. Common mechanisms of sulfonamide resistance include:
Q13: Are there specific drug delivery strategies for this compound?
A13: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its primary route of administration is oral.
Q14: What are some significant milestones in the research and development of this compound?
A14: Key historical points in the development and understanding of this compound and its related class of drugs include:
- Introduction of Sulfonamides: The discovery and introduction of sulfonamides in the 1930s marked a significant advancement in the fight against bacterial infections. [, ]
- Development of this compound: The synthesis of this compound, a poorly absorbed sulfonamide, addressed the need for an effective treatment for intestinal infections with minimal systemic side effects. []
- Recognition as an Intestinal Antiseptic: this compound gained recognition for its effectiveness in reducing bacterial load in the intestines, paving the way for its use in preparing patients for bowel surgery. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


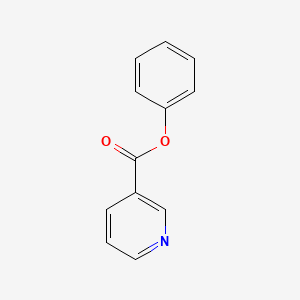
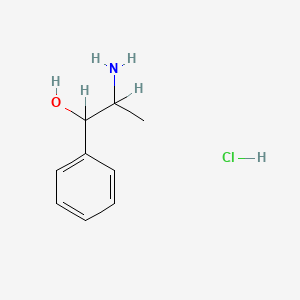

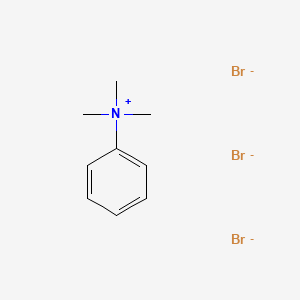



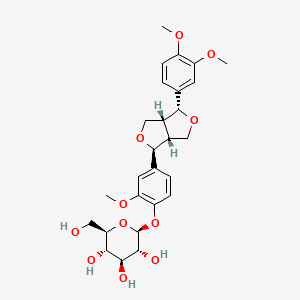
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
